molecular formula C8H9BrN2O B13618168 4-bromo-N-hydroxy-2-methylbenzamidine

4-bromo-N-hydroxy-2-methylbenzamidine

Katalognummer: B13618168
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: MHNDXOXCHFSJIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-hydroxy-2-methylbenzamidine is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol. It is known for its applications in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-hydroxy-2-methylbenzamidine typically involves the reaction of 4-bromo-2-methylbenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-hydroxy-2-methylbenzamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-hydroxy-2-methylbenzamidine is utilized in several scientific research areas:

    Chemistry: It serves as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is used in biochemical assays and as an inhibitor in enzymatic studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-bromo-N-hydroxy-2-methylbenzamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-hydroxybenzaldehyde: Similar in structure but differs in functional groups and reactivity.

    4-Bromo-2-methylbenzonitrile: Precursor in the synthesis of 4-bromo-N-hydroxy-2-methylbenzamidine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .

Eigenschaften

Molekularformel

C8H9BrN2O

Molekulargewicht

229.07 g/mol

IUPAC-Name

4-bromo-N'-hydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI-Schlüssel

MHNDXOXCHFSJIY-UHFFFAOYSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)Br)/C(=N/O)/N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.